4-bromo-3-phenyl-1,2-thiazol-5-amine
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Overview
Description
4-Bromo-3-phenyl-1,2-thiazol-5-amine is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the fourth position, a phenyl group at the third position, and an amine group at the fifth position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-phenyl-1,2-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoacetophenone with thiourea in the presence of a base, followed by oxidation to form the thiazole ring .
Industrial Production Methods: Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-phenyl-1,2-thiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The phenyl group can undergo coupling reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can modify the thiazole ring .
Scientific Research Applications
4-Bromo-3-phenyl-1,2-thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biochemical pathways and molecular targets involved in its biological activities.
Industrial Applications: It is used in the development of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-phenyl-1,2-thiazol-5-amine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The thiazole ring’s aromaticity and the presence of the bromine and phenyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
4-Phenyl-1,2-thiazol-5-amine: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Bromo-1,2-thiazol-5-amine: Lacks the phenyl group, which can influence its binding properties and applications.
Uniqueness: 4-Bromo-3-phenyl-1,2-thiazol-5-amine is unique due to the combined presence of the bromine atom and the phenyl group, which enhances its reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
16187-93-2 |
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Molecular Formula |
C9H7BrN2S |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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